2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound with a molecular formula of C17H16N4OS . This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core fused with a phenyl and a thienylmethylamino group. It is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
The synthesis of 2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves several steps, typically starting with the formation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The phenyl and thienylmethylamino groups are then introduced through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity . Industrial production methods would likely involve scaling up these reactions while ensuring safety and efficiency.
Chemical Reactions Analysis
2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenyl and thienylmethylamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Scientific Research Applications
2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Researchers use this compound to investigate its biological activities and potential as a lead compound for drug development.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidin-7-ones . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of phenyl and thienylmethylamino groups in this compound distinguishes it from other related compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
2-phenyl-7-(thiophen-2-ylmethylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17-15-9-14(12-5-2-1-3-6-12)20-21(15)16(11-19-17)18-10-13-7-4-8-23-13/h1-9,16,18H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSBELAQHNXUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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